molecular formula C15H12N2O2 B14184216 5-Acetyl-4-methyl-2-oxo-1-phenyl-1,2-dihydropyridine-3-carbonitrile CAS No. 918543-20-1

5-Acetyl-4-methyl-2-oxo-1-phenyl-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B14184216
CAS No.: 918543-20-1
M. Wt: 252.27 g/mol
InChI Key: RWOBJUFBZAGZMV-UHFFFAOYSA-N
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Description

5-Acetyl-4-methyl-2-oxo-1-phenyl-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound that belongs to the dihydropyridine family. This compound is characterized by its unique structure, which includes an acetyl group, a methyl group, a phenyl group, and a nitrile group attached to a dihydropyridine ring. It is of significant interest in the field of medicinal chemistry due to its potential pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-4-methyl-2-oxo-1-phenyl-1,2-dihydropyridine-3-carbonitrile typically involves multi-step reactions. One common method involves the condensation of ethyl acetoacetate, benzaldehyde, and ammonium acetate in the presence of a catalyst such as piperidine. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired dihydropyridine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-4-methyl-2-oxo-1-phenyl-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Acetyl-4-methyl-2-oxo-1-phenyl-1,2-dihydropyridine-3-carbonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Acetyl-4-methyl-2-oxo-1-phenyl-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Acetyl-4-methyl-2-oxo-1-phenyl-1,2-dihydropyridine-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential pharmacological properties make it a valuable compound in research and industrial applications .

Properties

CAS No.

918543-20-1

Molecular Formula

C15H12N2O2

Molecular Weight

252.27 g/mol

IUPAC Name

5-acetyl-4-methyl-2-oxo-1-phenylpyridine-3-carbonitrile

InChI

InChI=1S/C15H12N2O2/c1-10-13(8-16)15(19)17(9-14(10)11(2)18)12-6-4-3-5-7-12/h3-7,9H,1-2H3

InChI Key

RWOBJUFBZAGZMV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(C=C1C(=O)C)C2=CC=CC=C2)C#N

Origin of Product

United States

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